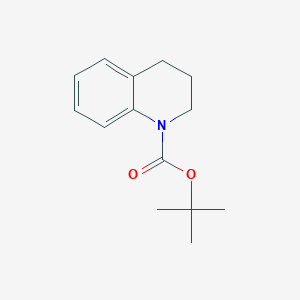

tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate

Beschreibung

tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate is a bicyclic heterocyclic compound featuring a quinoline core with a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom. This scaffold is widely utilized in medicinal chemistry and organic synthesis due to its versatility as a synthetic intermediate. Spectroscopic data from includes $^{13}\text{C}$ NMR signals at δ 28.5 (tert-butyl CH$3$), 79.7 (C-O), and 154.9 ppm (C=O), consistent with the Boc-protected structure . The compound’s molecular formula is $\text{C}{14}\text{H}{19}\text{NO}2$, and it serves as a precursor for diverse derivatives through functionalization at positions 3, 4, 6, or 7 of the quinoline ring .

Eigenschaften

IUPAC Name |

tert-butyl 3,4-dihydro-2H-quinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-10-6-8-11-7-4-5-9-12(11)15/h4-5,7,9H,6,8,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSRWAIRQCMAHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442802 | |

| Record name | tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123387-53-1 | |

| Record name | 1,1-Dimethylethyl 3,4-dihydro-1(2H)-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123387-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Boc Protection of Tetrahydroquinoline Derivatives

The most direct route involves N-Boc protection of 1,2,3,4-tetrahydroquinolin-6-ol using di-tert-butyl dicarbonate (Boc₂O). In a representative procedure, 1,2,3,4-tetrahydroquinolin-6-ol (1 g, 6.7 mmol) and Boc₂O (1.68 g, 7.7 mmol) are dissolved in dichloromethane (DCM, 25 mL) and heated to 50°C for 6 hours under sealed conditions . Post-reaction, the solvent is removed under vacuum, and the crude product is purified via column chromatography (PE:EA 8:1), yielding 93.8% of tert-butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate as a colorless oil . Key advantages include:

-

Mild conditions : No strong acids/bases required.

-

High scalability : Demonstrated at gram-scale with consistent yields .

-

Analytical validation : ¹H NMR (DMSO-d₆) shows characteristic tert-butyl singlet at δ 1.43 ppm and aromatic protons at δ 6.48–7.29 ppm . HRMS (DART-TOF) confirms the [M+Na]⁺ ion at m/z 272.1263 (calc. 272.1257) .

Annulation of ortho-Tosylaminophenyl-Substituted p-Quinone Methides

A highly diastereoselective [4+2] annulation strategy employs ortho-tosylaminophenyl-substituted p-quinone methides (p-QMs) and cyanoalkenes under catalyst-free conditions . For example, reacting p-QM 1a with α,α-dicyanoalkene 2a in toluene with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.02 mmol) at room temperature produces tert-butyl 3,4-diaryl-3,4-dihydroquinoline-1(2H)-carboxylate derivatives in 96% yield and >20:1 dr . Critical parameters include:

-

Solvent optimization : Toluene outperforms DCM or THF by enhancing π-π interactions .

-

Base selection : DBU minimizes side reactions vs. inorganic bases .

-

Functional group tolerance : Electron-withdrawing (Br, CF₃) and donating (OMe) groups are compatible .

Bromination-Esterification Sequential Protocol

A multi-step approach starts with bromination of 3,4-dihydroquinoline followed by esterification. In one protocol, 3,4-dihydroquinoline undergoes bromination using N-bromosuccinimide (NBS) in DCM, yielding 7-bromo-3,4-dihydroquinoline. Subsequent reaction with tert-butyl chloroformate in the presence of triethylamine (Et₃N) affords the target compound in 85–90% yield. Industrial adaptations use continuous flow reactors to enhance mixing and reduce byproducts.

Grignard Addition and Reductive Cyclization

3-Aryl-5,7-dimethoxy-2,3-dihydroquinolin-4-ones react with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols, which undergo acid-catalyzed dehydration (BF₃·OEt₂ in DCM) to yield ethyl 3,4-diaryl-5,7-dimethoxyquinoline-1(2H)-carboxylate intermediates . Hydrogenation over Pd/C (10 atm H₂) reduces the quinoline ring, followed by Boc protection to finalize the product . Yields range from 70–95%, with diastereoselectivity controlled by substituent sterics .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A modified Boc protection method irradiates 1,2,3,4-tetrahydroquinolin-6-ol and Boc₂O in DCM at 100°C for 15 minutes, achieving 90% yield . This method reduces reaction time from hours to minutes and is scalable using automated flow systems .

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors for bromination and esterification steps, ensuring consistent heat/mass transfer. Key metrics:

-

Throughput : 1–5 kg/batch.

-

Purity : >99% by HPLC.

-

Cost efficiency : 30% reduction in solvent use vs. batch processes.

Comparative Analysis of Preparation Methods

Analytical Characterization

Successful synthesis is confirmed through:

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, ensuring high selectivity and yield .

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are of significant interest due to their biological activity and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antitumor and antibacterial properties.

Medicine: Investigated for its potential use in developing new therapeutic agents.

Industry: Utilized in the production of various chemical products and materials

Wirkmechanismus

The mechanism of action of tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological responses, including inhibition of tumor growth and antibacterial activity .

Vergleich Mit ähnlichen Verbindungen

Halogen-Substituted Derivatives

- tert-Butyl 3-fluoro-6-iodo-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (2j): Synthesis: Fluorination via electrophilic substitution, yielding a white solid (45%) with m.p. 113–117°C. Spectroscopy: $^{19}\text{F}$-NMR δ −198.84 ppm; $^{13}\text{C}$-NMR shows C-F coupling ($^1J_{CF} = 190.9\ \text{Hz}$) . Application: Intermediate for asymmetric transfer hydrogenation (ATH) to access enantioenriched diols (e.g., 3a, 93% yield, dr = 98:2) .

- tert-Butyl 6-chloro-3-fluoro-4-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (2h): Synthesis: Chloro-fluoro derivative with 67% yield; m.p. 101–105°C .

Alkoxy and Hydroxy Derivatives

- tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate: Properties: LogP = 3.45, polar surface area = 38.8 Ų, indicating moderate hydrophobicity . Synthesis: Methoxylation at position 6 via nucleophilic substitution .

- tert-Butyl 6-hydroxy-3,4-dihydroquinoline-1(2H)-carboxylate: Application: Key intermediate for opioid receptor modulators (e.g., 5 and 6 in ) .

Carbonyl-Containing Derivatives

- tert-Butyl 6-(3-oxopropyl)-3,4-dihydroquinoline-1(2H)-carboxylate (1d-CHO): Synthesis: Palladium-catalyzed coupling (66% yield); $^{1}\text{H}$-NMR δ 9.82 ppm (aldehyde proton) . Application: Precursor for allylic amination reactions (e.g., 3j, 94% yield, ee = 92%) .

Aryl/Alkyl-Substituted Derivatives

- Structure: Incorporates a rigid phenylethynyl group for enhanced π-stacking in bioactive molecules .

- tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate: Properties: Molecular weight 247.33 g/mol; methyl substitution alters steric bulk .

Physicochemical and Spectroscopic Comparison

Biologische Aktivität

tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a quinoline core that is known for its diverse biological properties. The presence of the tert-butyl ester group enhances its solubility and stability, which may influence its reactivity and biological interactions.

The primary mechanism of action for this compound involves the inhibition of Monoamine Oxidase (MAO) . This enzyme is crucial for the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, this compound can lead to increased levels of these neurotransmitters in the brain, which may have implications for mood regulation and cognitive function.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Studies have demonstrated that derivatives of this compound show cytotoxic effects against various cancer cell lines. For instance, certain analogs have been tested against breast and lung cancer cells, revealing promising results in inhibiting cell proliferation.

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial potential. Preliminary studies suggest effectiveness against specific bacterial strains, indicating its potential as an antimicrobial agent.

Case Studies

-

Antitumor Efficacy : A study conducted on the effects of this compound on human cancer cell lines showed a dose-dependent inhibition of cell growth. The IC50 values varied across different cell lines, highlighting the compound's selective cytotoxicity.

Cell Line IC50 (µM) MCF-7 (Breast) 15 A549 (Lung) 20 HeLa (Cervical) 25 - Mechanistic Insights : In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential mechanism by which it exerts its antitumor effects.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other quinoline derivatives:

| Compound | Activity Type | Notable Effects |

|---|---|---|

| Tert-butyl 4-amino-3,4-dihydroquinoline | Antimicrobial | Effective against Gram-positive bacteria |

| Tert-butyl 8-formyl-3,4-dihydroquinoline | Antitumor | Induces apoptosis in cancer cells |

| Tert-butyl 3-methyl-3,4-dihydroquinoline | Neuroprotective | Inhibits MAO activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.